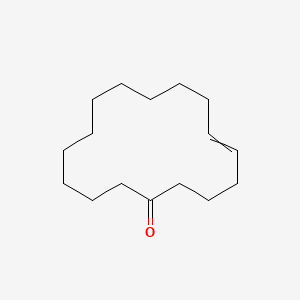
5-环十六碳烯-1-酮
概述
描述
5-Cyclohexadecen-1-one is a macrocyclic synthetic musk with the chemical formula C₁₆H₂₈O. It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone. This compound is known for its strong musk scent with floral, amber, and civet tones, making it a popular substitute for natural musk in perfumes, cosmetics, and soaps .
科学研究应用
5-Cyclohexadecen-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of macrocyclic musk synthesis and reactions.
Biology: Its musk scent makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic applications, particularly in aromatherapy and fragrance therapy, is ongoing.
Industry: It is widely used in the fragrance industry as a substitute for natural musk in perfumes, cosmetics, and soaps
作用机制
Target of Action
5-Cyclohexadecen-1-one is a macrocyclic synthetic musk . It is primarily used as a fragrance agent , and its primary targets are the olfactory receptors in the nose. These receptors play a crucial role in the sense of smell.
Mode of Action
The compound interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway. This leads to the perception of a musk scent, with floral, amber, and civet tones .
Pharmacokinetics
As a fragrance agent, it is typically applied topically (eg, in perfumes, cosmetics, and soaps ) and is likely absorbed through the skin. Its distribution, metabolism, and excretion would depend on various factors, including its chemical properties, the formulation in which it is used, and individual physiological differences.
Result of Action
The molecular and cellular effects of 5-Cyclohexadecen-1-one’s action result in the perception of a musk scent, with floral, amber, and civet tones . This is due to its interaction with the olfactory receptors and the subsequent signal transduction pathway activation.
生化分析
Biochemical Properties
5-Cyclohexadecen-1-one plays a significant role in biochemical reactions, particularly in the fragrance industry. It interacts with various enzymes and proteins involved in olfactory processes. The compound’s musk scent is detected by olfactory receptors, which are G-protein-coupled receptors (GPCRs) located in the nasal epithelium. These receptors bind to 5-Cyclohexadecen-1-one, triggering a signal transduction pathway that ultimately leads to the perception of its scent .
Cellular Effects
5-Cyclohexadecen-1-one influences various cellular processes, particularly in olfactory sensory neurons. It binds to olfactory receptors, initiating a cascade of intracellular events that result in the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA phosphorylates target proteins, leading to changes in gene expression and cellular metabolism . Additionally, 5-Cyclohexadecen-1-one has been shown to affect cell signaling pathways involved in the perception of scent .
Molecular Mechanism
At the molecular level, 5-Cyclohexadecen-1-one exerts its effects through binding interactions with olfactory receptors. These receptors, upon binding with the compound, undergo a conformational change that activates the associated G-protein. The activated G-protein then stimulates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP levels activate PKA, which phosphorylates various target proteins, resulting in changes in gene expression and cellular responses . This mechanism highlights the compound’s role in olfactory signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclohexadecen-1-one have been observed to change over time. The compound is relatively stable under standard conditions, with a boiling point of 341.32°C and a melting point of 53.15°C . Its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that 5-Cyclohexadecen-1-one can undergo degradation, leading to a decrease in its olfactory potency over time . Additionally, in vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in adaptive changes in olfactory sensory neurons .
Dosage Effects in Animal Models
The effects of 5-Cyclohexadecen-1-one vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance olfactory sensitivity, while high doses may lead to desensitization of olfactory receptors . In rats, acute oral toxicity studies have demonstrated that the compound has an LD50 greater than 2000 mg/kg body weight, indicating low toxicity at standard dosages . At higher doses, adverse effects such as hemorrhage and bleeding in the abdomen have been observed .
Metabolic Pathways
5-Cyclohexadecen-1-one is involved in various metabolic pathways, particularly those related to its biodegradation and biotransformation. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form hydroxylated metabolites . These metabolites can undergo further conjugation reactions, leading to their excretion from the body. The metabolic flux of 5-Cyclohexadecen-1-one can be influenced by factors such as enzyme activity and the presence of cofactors .
Transport and Distribution
Within cells and tissues, 5-Cyclohexadecen-1-one is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Additionally, specific transporters may facilitate its uptake and distribution within cells. The localization and accumulation of 5-Cyclohexadecen-1-one can influence its olfactory potency and duration of action .
Subcellular Localization
5-Cyclohexadecen-1-one is primarily localized in the olfactory sensory neurons, where it interacts with olfactory receptors on the cell membrane . The compound’s lipophilic nature allows it to partition into the lipid bilayer, facilitating its interaction with membrane-bound receptors. Additionally, post-translational modifications and targeting signals may direct 5-Cyclohexadecen-1-one to specific subcellular compartments, influencing its activity and function .
准备方法
5-Cyclohexadecen-1-one can be synthesized through a multi-step process starting from cyclododecanone. One common synthetic route involves the following steps :
Chlorination: Cyclododecanone is reacted with chlorine to form 2-chlorocyclododecanone.
Grignard Reaction: The chlorinated product is then reacted with vinyl magnesium chloride to yield 1,2-divinylcyclododecan-1-ol.
Oxy-Cope Rearrangement: The final step involves an oxy-Cope rearrangement to produce 5-cyclohexadecen-1-one.
Industrial production methods often involve similar steps but are optimized for higher yields and efficiency.
化学反应分析
5-Cyclohexadecen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into saturated analogs.
Substitution: It can undergo substitution reactions, particularly at the double bond, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
5-Cyclohexadecen-1-one is unique due to its strong musk scent and macrocyclic structure. Similar compounds include:
Civetone: A natural musk scent with a similar structure but derived from animal sources.
Muscone: Another natural musk scent with a similar structure.
Cyclohexadecanone: The saturated analog of 5-cyclohexadecen-1-one, lacking the double bond
These compounds share similar olfactory properties but differ in their sources and specific chemical structures, highlighting the uniqueness of 5-cyclohexadecen-1-one as a synthetic alternative to natural musks.
属性
IUPAC Name |
cyclohexadec-5-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRIMXGLNHCLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047139 | |
| Record name | 5-Cyclohexadecen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 5-Cyclohexadecen-1-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
37609-25-9 | |
| Record name | 5-Cyclohexadecen-1-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Cyclohexadecen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclohexadecen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable characteristic of the synthesis of 5-cyclohexadecen-1-one?
A: The synthesis of 5-cyclohexadecen-1-one can be achieved through a surprisingly direct route. Reacting 2-chlorocyclododecan-1-one with vinylmagnesium chloride in a 1:2 molar ratio yields 1,2-divinylcyclododecan-1-ol, which can then be easily converted to 5-cyclohexadecen-1-one []. This one-step divinylation process is unusual because it doesn't involve a direct displacement of the chlorine atom by the Grignard reagent. Instead, the reaction proceeds through a pinacol-like rearrangement of a vinyl group [].
Q2: What are the primary applications of 5-cyclohexadecen-1-one?
A: 5-Cyclohexadecen-1-one is primarily recognized as a fragrance material []. Further research, including a safety assessment by the Research Institute for Fragrance Materials (RIFM), has been conducted on this compound due to its use in fragrances [].
Q3: Where can I find more information about the safety of using 5-cyclohexadecen-1-one in fragrances?
A: The Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment specifically for 5-cyclohexadecen-1-one []. This assessment likely includes valuable information on the compound's safety profile in the context of fragrance applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
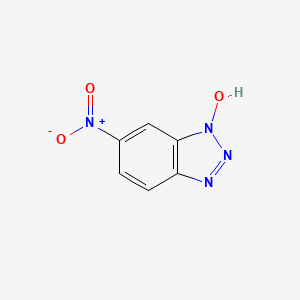
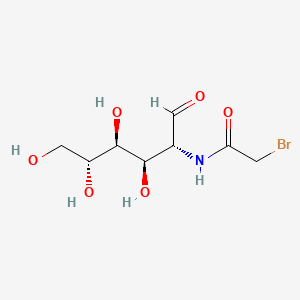
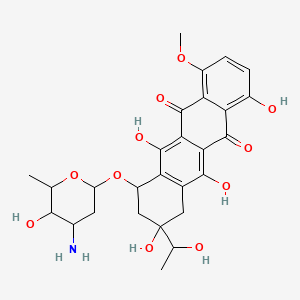

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-2-methyl-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1216939.png)
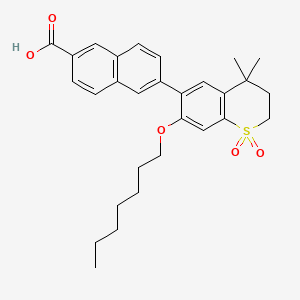
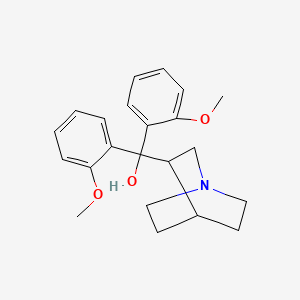

![(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1216948.png)

![7,14-dimethylnaphtho[1,2-b]phenanthrene](/img/structure/B1216951.png)


![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)
